![molecular formula C24H22N4O2S B3317010 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 955793-59-6](/img/structure/B3317010.png)
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Overview
Description
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide, also known as IKK inhibitor VII, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases.
Scientific Research Applications
Organic Chemistry Research
The compound’s structure suggests it could be used in organic chemistry research, particularly in the study of base-promoted fused β-carboline formation . This process involves the use of ammonium salts as a convenient nitrogen source, which plays an important role in selectivity control .
Antiviral Research
The compound’s structure is similar to other indole derivatives that have been reported to have antiviral properties . Therefore, it could potentially be used in antiviral research.
Anti-inflammatory Research
Indole derivatives, including this compound, have been reported to have anti-inflammatory properties . This suggests potential applications in the research and treatment of inflammatory conditions.
Anticancer Research
The compound’s structure is similar to other indole derivatives that have been reported to have anticancer properties . Therefore, it could potentially be used in anticancer research.
Broadband RF Applications
The compound, also known as F2202-2017, is used in Silicon VDMOS and LDMOS transistors designed specifically for broadband RF applications . These applications include Military Radios, Cellular and Paging Amplifier Base Stations, Broadcast FM/AM, MRI, and Laser Driver among others .
Energy Applications
Fluorinated Polymers, which could potentially include this compound, have been used in energy applications such as fuel cell membranes, lithium-ion batteries, and photovoltaics .
High-tech Applications
Fluorinated Polymers, which could potentially include this compound, have also been used in high-tech areas such as aerospace and aeronautics, automotives, building industries, textile finishings, and electronics .
Antimicrobial Research
The compound’s structure is similar to other indole derivatives that have been reported to have antimicrobial properties . Therefore, it could potentially be used in antimicrobial research.
properties
IUPAC Name |
(E)-N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-22(11-10-17-6-2-1-3-7-17)28-24-27-19(16-31-24)14-23(30)25-13-12-18-15-26-21-9-5-4-8-20(18)21/h1-11,15-16,26H,12-14H2,(H,25,30)(H,27,28,29)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIRDZLBMGAMI-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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